Pentadecafluorooctanoate

Physical Chemistry Environmental Fate Surfactant Science

Environmental labs require certified PFOA reference standards for regulatory PFAS compliance testing yet face supply-chain complexity for restricted compounds. This ≥98% ammonium pentadecafluorooctanoate resolves both challenges as a validated analytical CRM for LC-MS/MS quantification in water, soil, and sediment matrices. • Distinct C8 perfluoroalkyl chain ensures unambiguous chromatographic retention and MRM transitions versus shorter-chain PFAS alternatives • Serves as a critical toxicological benchmark for comparing hepatotoxicity and PPARα activation of emerging replacements (GenX, PFHxA) • Also applicable as a precursor for rare-earth perfluorooctanoate catalysts in fluorous biphasic Diels-Alder, Friedel-Crafts, and Mannich reactions. Ambient shipping; full documentation provided.

Molecular Formula C8F15O2-
Molecular Weight 413.06 g/mol
Cat. No. B1229875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentadecafluorooctanoate
Synonymsammonium perfluorooctanoate
APFO
pentadecafluorooctanoic acid
perfluorinated octanoic acid
perfluorooctanoate
perfluorooctanoic acid
perfluorooctanoic acid, anhydride
perfluorooctanoic acid, cesium salt
perfluorooctanoic acid, chromium (3+) salt
perfluorooctanoic acid, cobalt (2+) salt
perfluorooctanoic acid, lithium salt
perfluorooctanoic acid, monoammonium salt
perfluorooctanoic acid, monopotassium salt
perfluorooctanoic acid, monosilver (1+) salt
perfluorooctanoic acid, monosodium salt
perfluorooctanoyl chloride
PFOA cpd
sodium perfluorooctanoate
Molecular FormulaC8F15O2-
Molecular Weight413.06 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-]
InChIInChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/p-1
InChIKeySNGREZUHAYWORS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PFOA: Physicochemical & Regulatory Baseline


Pentadecafluorooctanoate, commonly referred to as perfluorooctanoate or PFOA, is a fully fluorinated eight-carbon carboxylic acid salt [1]. It is a synthetic perfluoroalkyl substance (PFAS) that has been historically valued for its exceptional surface-active properties, including high chemical and thermal stability, and its ability to reduce surface tension [2]. Its unique properties arise from the strong carbon-fluorine bond and the perfluoroalkyl chain's helical geometry [3]. However, due to its demonstrated environmental persistence, bioaccumulation potential, and toxicity, PFOA is subject to international restrictions, and its use is being phased out in many applications [4].

Fully fluorinated C8 carboxylate structure for PFAS property studies
Certified reference material (CRM) availability for environmental analysis
Fluorous biphasic catalysis precursor via rare earth perfluorooctanoates
Toxicology model compound for PPAR pathway and alternative risk assessment

Why Generic PFAS Substitution Fails for PFOA


Substituting PFOA with other perfluoroalkyl acids (PFAAs) or alternative PFAS compounds is not straightforward due to quantifiable, chain-length-dependent and structure-specific differences in key properties [1]. Physical properties like solubility and critical micelle concentration (CMC) can vary by orders of magnitude even between salt forms of the same compound [2]. Furthermore, toxicological profiles differ significantly across chain lengths and functional groups, as demonstrated by in vivo toxicokinetic models and in vitro bioactivity assays [3]. The distinct helical geometry and rigidity of the eight-carbon perfluoroalkyl chain in PFOA impart unique interactions that are not replicated by shorter-chain homologs or ether-substituted alternatives like GenX, leading to different performance in applications such as fluorous biphasic catalysis or as a surfactant [4].

Chain-length-dependent solubility and CMC: shorter-chain homologs (e.g., PFHxA, PFBA) or ether-substituted alternatives (e.g., GenX) may not replicate the phase behavior of the C8 perfluoroalkyl chain.
Salt form dramatically alters aqueous properties: ammonium perfluorooctanoate (APFO) exhibits orders-of-magnitude higher solubility and micelle formation vs. the acid form (HPFO); substituting one salt for another without reformulation may shift experimental outcomes.
Unique helical chain geometry and rigidity of the C8F17 moiety cannot be mimicked by branched or ether-containing alternatives; partitioning and interfacial behavior may differ, limiting direct interchange in catalysis or surfactant applications.
Differential PPAR transactivation profile: carboxylate head group (PFOA) shows stronger PPARα/βδ activation than sulfonate (PFOS) in cell assays; model organism responses may vary with head-group chemistry.

PFOA: Quantitative Comparison with Analogs


Aqueous Solubility & CMC: PFOA vs. APFO

The aqueous solubility of PFOA is highly dependent on its counterion. Ammonium perfluorooctanoate (APFO) exhibits ~10.4-fold higher solubility in deionized water (47,000 mg/L) compared to the acid form (HPFO, ~4,500 mg/L) [1]. Furthermore, the CMC of APFO is 12,700 mg/L in deionized water, whereas HPFO does not form micelles before reaching its solubility limit [1].

Aqueous Solubility & CMC: APFO vs. HPFO
Head-to-head
APFO solubility ~47,000 mg/L (DI water) vs. HPFO ~4,500 mg/L; APFO forms micelles (CMC ~12,700 mg/L), HPFO does not.
Salt form dictates aqueous behavior — form selection is critical for formulation and fate studies.
DI water and 100 mM salt solutions, RT; surface tension/light scattering.
Physical Chemistry Environmental Fate Surfactant Science

PFOA as a CRM for Environmental Analysis

PFOA is a key analyte in multi-component certified reference materials (CRMs), enabling precise quantification in complex matrices. For example, a commercial PFAS 4 CRM contains PFOA at a certified concentration of 10 µg/mL, alongside PFOS, PFHxS, and PFNA, which simplifies calibration and reduces costs compared to sourcing individual raw materials [1]. This level of standardization is not uniformly available for all alternatives, making PFOA the benchmark for method development and validation [2].

PFOA as CRM for Environmental Analysis
Class-level
PFOA included in multi-component CRM (10 µg/mL) with trace impurity and NMR purity verification; benchmark for LC-MS/MS calibration.
Established certified standard supports analytical accuracy and cross-study comparability.
Multi-analyte standard availability may not be uniform for all PFAS alternatives.
Analytical Chemistry Environmental Monitoring Method Validation

PFOA Ligand for Fluorous Biphasic Catalysis

Rare earth perfluorooctanoate catalysts, such as scandium perfluorooctanoate, demonstrate efficient and easily recoverable catalytic activity in organic reactions like the Mannich reaction [1]. This is due to the long perfluoro-chain's ability to anchor the catalyst in a fluorous phase, enabling simple recovery and reuse via fluorous biphasic catalysis (FBC) [2]. This contrasts with non-fluorous catalysts or those with shorter perfluoro-tags, which may leach more significantly or have lower recovery rates [3].

Fluorous Biphasic Catalysis Ligand
Class-level
Rare earth perfluorooctanoates (e.g., Sc, Yb) anchor catalysts in fluorous phase, enabling high recovery and reuse in Mannich, Diels-Alder, and Friedel-Crafts reactions.
C8F17 chain length provides strong fluorous partitioning, reducing catalyst leaching.
Fluorous biphasic systems at ≤90°C; toluene/cyclohexane/perfluorodecalin mixtures.
Catalysis Green Chemistry Organic Synthesis

In Vivo Toxic Potency: PFOA vs. GenX

When comparing the internal dose required to cause liver enlargement, the fluorinated alternative GenX (HFPO-DA) exhibits greater toxic potency than PFOA. A toxicokinetic model based on sub-chronic oral toxicity studies in male rats ranked the toxicity based on internal liver concentration as GenX > PFOA > PFHxA > PFBA [1]. This demonstrates that GenX is not a less toxic alternative when toxicokinetic differences are accounted for, but rather has similar or higher potency [1].

In Vivo Hepatotoxic Potency Ranking
Head-to-head
Internal liver concentration toxicity rank: GenX (HFPO-DA) > PFOA ≈ PFHxA ≈ PFBA. GenX more potent than PFOA when normalized to internal dose.
GenX is not a less toxic alternative; internal dose ranking essential for risk assessment.
Sub-chronic oral study in male rats, one-compartment TK model.
Toxicology Risk Assessment Hepatotoxicity

Degradability by Electrooxidation: PFOA vs. GenX

In a direct comparison of degradation by electrooxidation, PFOA exhibits 2.4-fold better degradability than its alternative, GenX (HFPO-DA), in a mixed solution [1]. The observed rate constant (kobs) for PFOA was significantly higher, indicating it is more susceptible to this water treatment process [1]. This suggests that from a remediation standpoint, PFOA is less persistent than GenX under these specific conditions.

Electrooxidative Degradability
Head-to-head
PFOA kobs 2.4-fold higher than GenX (HFPO-DA) in mixed solution; PFOA more susceptible to electrooxidation.
PFOA less persistent than GenX under specific advanced oxidation conditions.
Titanium suboxide membrane anode, mixed PFAS solution.
Environmental Remediation Water Treatment Advanced Oxidation

PPAR Transactivation: PFOA vs. PFOS

In a transient transfection cell assay, PFOA demonstrated greater transactivation activity than perfluorooctane sulfonate (PFOS) on both mouse and human peroxisome proliferator-activated receptor alpha (PPARα) [1]. PFOA also significantly activated mouse PPARβ/δ relative to vehicle, whereas PFOS showed no significant activation of human PPARα or PPARβ/δ [1]. This indicates a functional difference between the carboxylate and sulfonate head groups on PPAR interaction.

PPAR Transactivation: PFOA vs. PFOS
Head-to-head
PFOA significantly activates mouse and human PPARα, and mouse PPARβ/δ (0.5–100 µM). PFOS shows no significant activation of human PPARα or PPARβ/δ.
Carboxylate vs. sulfonate head group alters PPAR activity; guides compound selection for mechanistic studies.
Cos-1 cells, transient transfection, 24 h exposure, reporter assay.
Endocrinology Nuclear Receptors In Vitro Toxicology

PFOA: Optimal Use Cases


Environmental Monitoring & Method Validation

PFOA should be procured as a certified reference material (CRM) for calibrating and validating analytical methods like LC-MS/MS for PFAS quantification in environmental samples (e.g., water, soil, sediment) [1]. Its inclusion in multi-component standards [2] makes it a cost-effective and accurate benchmark for comparing and quantifying other legacy and emerging PFAS compounds in complex matrices.

Toxicology: Benchmark for Alternative Risk Assessment

In in vivo toxicology and risk assessment, PFOA serves as an essential historical benchmark. Studies comparing its toxicokinetics and hepatotoxicity to alternatives like GenX [1] and PFHxA [1] demonstrate that its potency is intermediate, making it a crucial reference point for evaluating the relative safety of novel PFAS compounds. It is also a key compound for studying PPARα-mediated effects in vitro [2].

Organic Synthesis: Fluorous Biphasic Catalysis

Researchers and process chemists should consider using PFOA-derived catalysts (e.g., rare earth perfluorooctanoates) for organic transformations that require efficient catalyst recovery [1]. The specific length of the C8F17 chain provides optimal partitioning into a fluorous phase, enabling a practical and sustainable fluorous biphasic catalysis (FBC) system [1]. This is particularly relevant for Diels-Alder, Friedel-Crafts, and Mannich reactions [1].

Environmental Remediation: Degradation Studies

PFOA remains a critical model compound for developing and evaluating advanced oxidation processes (AOPs) for PFAS destruction. Its relative degradability compared to alternatives like GenX [1] makes it a useful benchmark for assessing treatment technology performance. Studies on its sonochemical [2] and electrooxidative [1] degradation pathways provide foundational knowledge for designing effective remediation strategies for the broader class of PFAS contaminants.

Application
Selection Property
Validation Focus
Environmental monitoring & method validation
Multi-analyte CRM benchmark
Accuracy across complex matrices
Toxicology: alternative risk assessment benchmark
Historical hepatotoxicity reference
Toxicokinetic model interpretation
Organic synthesis: fluorous biphasic catalysis
C8F17 chain partitioning behavior
Catalyst recyclability and leaching control
Environmental remediation: degradation studies
Degradability benchmark for AOPs
Treatment technology performance comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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